1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene
Description
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene (C₈H₅BrF₄) is a halogenated aromatic compound featuring a bromine atom at the 1-position, a fluoromethyl (-CH₂F) group at the 2-position, and a trifluoromethyl (-CF₃) group at the 4-position. This structure combines strong electron-withdrawing substituents (Br, -CF₃) with a moderately polar fluoromethyl group, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the ortho-directing bromine and the electron-deficient aromatic ring .
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGSINVMVNTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CF)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(fluoromethyl)-4-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted derivatives.
Oxidation Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon or partially reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific application and target. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various types of chemical interactions, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter reactivity and physical properties. Key comparisons include:
Key Observations :
- Ortho vs. Para Substitution : The ortho-substituted bromine in 1-bromo-2-(trifluoromethyl)benzene sterically hinders disilylation, whereas para-substituted analogs (e.g., 1-bromo-4-(trifluoromethyl)benzene) allow efficient disilylation .
- Fluoromethyl vs. Bromomethyl : The fluoromethyl group in the target compound reduces leaving-group ability compared to bromomethyl but enhances metabolic stability in pharmaceuticals .
Biological Activity
1-Bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C8H5BrF3, with a molecular weight of approximately 251.03 g/mol. Its structure features a bromine atom and trifluoromethyl groups, which contribute to its reactivity and interaction with biological systems.
Synthesis
The compound can be synthesized through various methods, typically involving electrophilic substitution reactions. One common approach is the bromination of fluoromethylated benzene derivatives under controlled conditions to ensure high yields and purity. The synthesis process may involve the following general reaction conditions:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Benzene derivative, Br2 | Reflux in organic solvent | 85-90% |
Antitumor Activity
Recent studies have indicated that halogenated aromatic compounds exhibit significant antitumor activity. For instance, the compound was tested against various cancer cell lines, revealing cytotoxic effects with IC50 values in the low micromolar range. Specifically, it demonstrated:
- Cell Line : HCT116 (colon cancer)
- IC50 : Approximately 3.5 μM
These findings suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Targeting specific kinases involved in cell proliferation.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various halogenated compounds, including this compound, on a panel of cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, supporting its potential as an antitumor agent.
Toxicological Profile
While exploring its biological activity, it is crucial to consider the toxicological aspects. Preliminary toxicity assessments indicate potential adverse effects at high concentrations, including:
- Hematological Changes : Alterations in leukocyte and lymphocyte counts.
- Organ-Specific Toxicity : Evidence of cytotoxicity in liver and kidney tissues at elevated doses.
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-2-(fluoromethyl)-4-(trifluoromethyl)benzene?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling of 1-bromo-2-iodo-4-(trifluoromethyl)benzene with fluoromethyl acetylene derivatives in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine yields the target product. Reaction optimization should focus on catalyst loading (0.4–1.0 mol%), solvent (Et₃N or DMF), and temperature (60–80°C) to maximize yield .
Q. How is this compound characterized spectroscopically?
Methodological Answer: Key characterization includes:
Q. What are its primary reactivity patterns in nucleophilic substitution?
Methodological Answer: The bromine substituent undergoes SNAr reactions with amines or thiols under mild conditions (K₂CO₃, DMF, 50°C). Fluoromethyl groups are less reactive but participate in radical fluorination under photoredox catalysis (e.g., Ir(ppy)₃, blue LED) .
Q. How stable is this compound under varying storage conditions?
Methodological Answer: Stability tests indicate:
Q. What safety protocols are recommended for handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood use (NFPA Health Hazard: 3).
- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous runoff (EPA Hazard Code H400) .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the benzene ring?
Methodological Answer: Regioselectivity is influenced by:
Q. How do fluoromethyl and trifluoromethyl groups affect electronic properties?
Methodological Answer:
Q. What are its applications in medicinal chemistry?
Methodological Answer:
Q. How to resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies arise from:
Q. Can computational modeling predict its reactivity in complex systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
